

Application Notes and Protocols for the Synthesis of 3-(3-Iodophenoxy)piperidine

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Compound of Interest

Compound Name: 3-(3-Iodophenoxy)piperidine

CAS No.: 946725-88-8

Cat. No.: B1451575

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For: Researchers, scientists, and drug development professionals.

Introduction

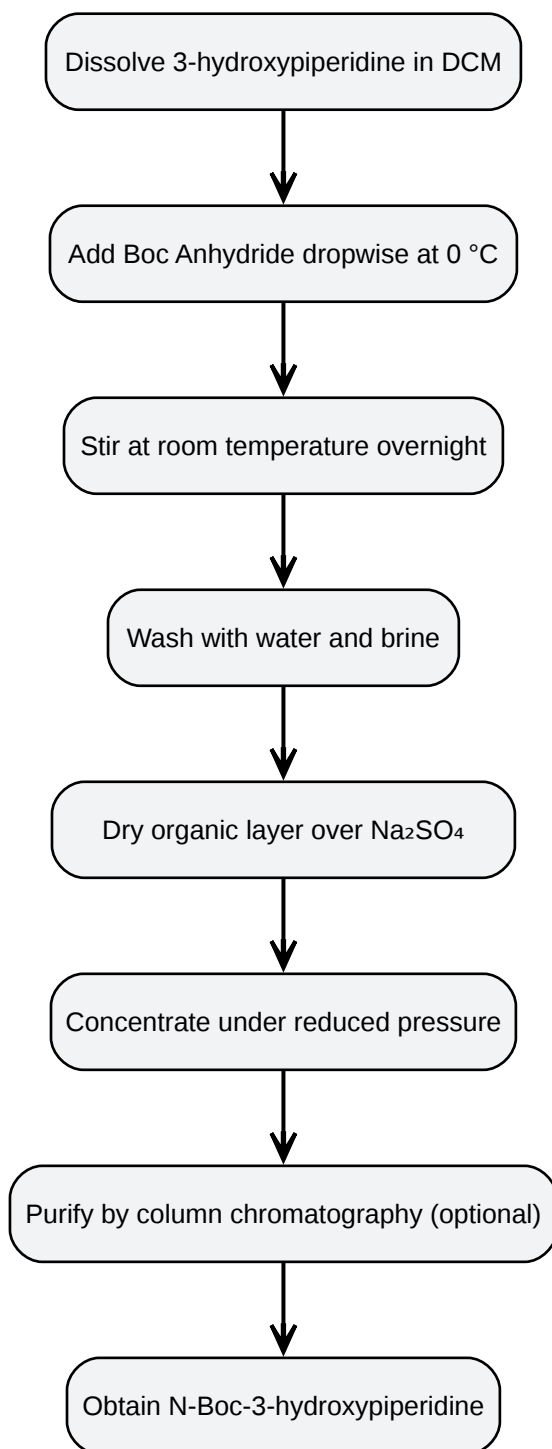
3-(3-Iodophenoxy)piperidine is a valuable chemical intermediate in the synthesis of various pharmacologically active molecules. Its structure, combining a piperidine moiety with a substituted aromatic ring, makes it a key building block in medicinal chemistry for the development of novel therapeutics. This document provides a comprehensive guide to the synthesis of **3-(3-Iodophenoxy)piperidine**, offering a detailed protocol, mechanistic insights, and characterization data. The presented methodology is designed to be robust and reproducible, enabling researchers to confidently prepare this important compound.

Two primary catalytic cross-coupling reactions are viable for the synthesis of the aryl ether linkage in **3-(3-Iodophenoxy)piperidine**: the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. The Ullmann condensation is a classical method that typically employs a copper catalyst, often in stoichiometric amounts, and requires high reaction temperatures[1]. While effective, these harsh conditions can sometimes lead to side products and may not be compatible with sensitive functional groups.

The Buchwald-Hartwig reaction, a more modern palladium-catalyzed cross-coupling method, generally proceeds under milder conditions with a wider substrate scope. This reaction has become a powerful tool for the formation of carbon-heteroatom bonds, including C-O bonds. Given its milder conditions and often higher yields, this guide will focus on a Buchwald-Hartwig C-O coupling approach for the synthesis of **3-(3-Iodophenoxy)piperidine**.

Reaction Scheme

The synthesis of **3-(3-Iodophenoxy)piperidine** is achieved through the palladium-catalyzed coupling of 3-hydroxypiperidine and 1,3-diiodobenzene. To prevent N-arylation of the piperidine nitrogen, it is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The Boc group can be readily removed under acidic conditions after the C-O coupling reaction.



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Sources

- [1. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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